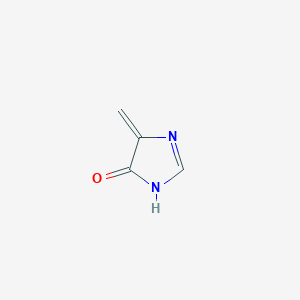![molecular formula C11H14O2 B14329189 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one CAS No. 104728-36-1](/img/structure/B14329189.png)
3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one is an organic compound with the molecular formula C10H12O2 It is a spiro compound, meaning it contains two or more rings that share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,1’-indene]: Another spiro compound with a different ring structure.
Spiro[cyclohexane-1,1’-furan]: Similar in structure but with a six-membered ring.
Spiro[cyclopentane-1,1’-pyran]: Contains a pyran ring instead of a furan ring.
Uniqueness
3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one is unique due to its specific ring structure and the presence of both furan and cyclopentane rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
104728-36-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
spiro[6,6a-dihydro-1H-cyclopenta[c]furan-3,1'-cyclopentane]-5-one |
InChI |
InChI=1S/C11H14O2/c12-9-5-8-7-13-11(10(8)6-9)3-1-2-4-11/h6,8H,1-5,7H2 |
InChI Key |
ZMPIDMPPDNJJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=CC(=O)CC3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


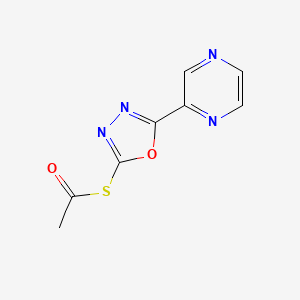
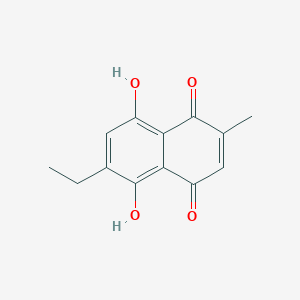
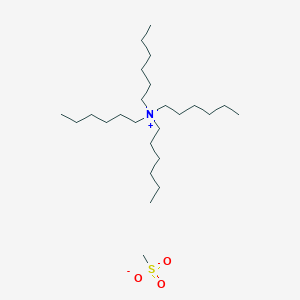


![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
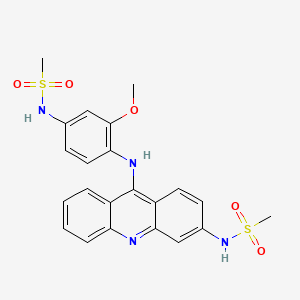


![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)


![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
